Methyl 2-(4-nitrophenyl)-3-furancarboxylate
Overview
Description
Methyl 2-(4-nitrophenyl)-3-furancarboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-nitrophenyl)-3-furancarboxylate typically involves the reaction of 4-nitrobenzaldehyde with furan-2-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-nitrophenyl)-3-furancarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong bases like sodium hydroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, water.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 2-(4-aminophenyl)-3-furancarboxylate.
Reduction: 2-(4-nitrophenyl)-3-furancarboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-nitrophenyl)-3-furancarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial cell wall synthesis.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-nitrophenyl)-3-furancarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan ring can also participate in electron transfer reactions, further contributing to its activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure with a fluorine atom instead of a hydrogen atom on the phenyl ring.
2-(4-nitrophenyl)furan-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester group.
Uniqueness: Methyl 2-(4-nitrophenyl)-3-furancarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a furan ring allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
methyl 2-(4-nitrophenyl)furan-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-17-12(14)10-6-7-18-11(10)8-2-4-9(5-3-8)13(15)16/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDISUWQYUVIOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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